2-(Aminomethyl)-4-methylphenol hydrochloride
Overview
Description
The compound “2-(Aminomethyl)-4-methylphenol hydrochloride” is a type of organic compound. Organic compounds that contain an amino functional group (-NH2) and a methyl group (-CH3) often have applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for “2-(Aminomethyl)-4-methylphenol hydrochloride”, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving “2-(Aminomethyl)-4-methylphenol hydrochloride” would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques .Scientific Research Applications
Synthesis and Characterization
- Synthesis Process : 2-(N, N-biscarboxymethyl)aminomethyl-6-benzoyl-4-methylphenol, a derivative of 4-methylphenol, was synthesized through a sequence of reactions including esterification, Fries rearrangement, chloromethylation, amination, and hydrolysis. This synthesis method is noted for its good yield and simple operation (L. Ni, 2004).
Chemical Properties and Interactions
- Complex Formation : Dinuclear nickel(II) and zinc(II) complexes were formed using 2,6-[N,N′-bis(2-hydroxyphenylmethyl)-N,N′-bis(2-pyridylmethyl)aminomethyl]-4-methylphenol. These complexes revealed asymmetry in donor and coordination number in their crystal structures (H. Adams, D. Bradshaw, D. E. Fenton, 2001).
- DNA Interaction Studies : 4-Aminophenol derivatives, including those related to 2-(aminomethyl)-4-methylphenol, were synthesized and tested for their interaction with human DNA. These studies are crucial for understanding the potential of these compounds as anticancer agents (Bushra Rafique, Saima Kalsoom, Abdulrahim A. Sajini, H. Ismail, M. Iqbal, 2022).
Environmental and Analytical Applications
- Degradation Studies : The degradation of 4-chloro 2-aminophenol, a structurally related compound, was studied using hydrodynamic cavitation, UV photolysis, and ozonation. This research is pivotal for environmental cleanup efforts (Arati J. Barik, P. Gogate, 2016).
- Tensammetric Analysis : The catalytic oxidation of 2-amino-4-methylphenol in the presence of vanadium was utilized for the determination of EDTA, showcasing its application in analytical chemistry (T. Nomura, G. Nakagawa, 1980).
Pharmaceutical Research
- Pharmacological Characterization : Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) Amino]cyclohexyl}benzoate Hydrochloride, a compound related to 2-(aminomethyl)-4-methylphenol, was characterized for its potential use in treating preterm labor (T. Croci, R. Cecchi, P. Marini, et al., 2007).
Safety And Hazards
Future Directions
The future directions for research on a compound like “2-(Aminomethyl)-4-methylphenol hydrochloride” could involve exploring its potential applications in various fields, such as medicine or materials science. This could involve studying its properties, developing new synthesis methods, or investigating its interactions with other molecules .
properties
IUPAC Name |
2-(aminomethyl)-4-methylphenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-2-3-8(10)7(4-6)5-9;/h2-4,10H,5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZMHQAGNDIBJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-4-methylphenol hydrochloride | |
CAS RN |
2044714-53-4 | |
Record name | 2-(aminomethyl)-4-methylphenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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